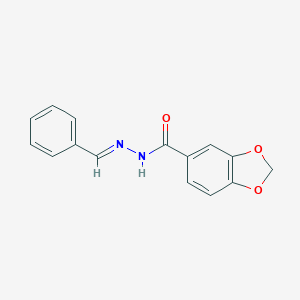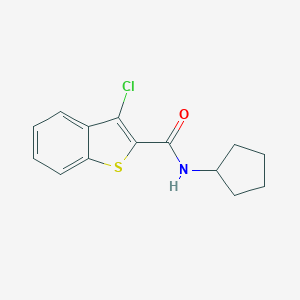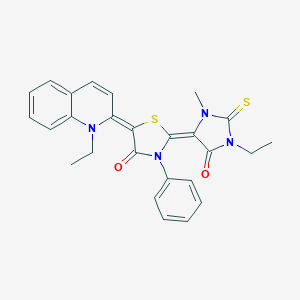![molecular formula C16H13Cl2NO5S B416850 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE](/img/structure/B416850.png)
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-chlorophenyl sulfonamide, followed by chlorination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular signaling pathways, it can modulate the activity of proteins involved in signal transduction, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl and acetyl derivatives, such as:
- 4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2-chlorophenyl acetate
- 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-2-chlorophenyl acetate
- 4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}-2-chlorophenyl acetate
Uniqueness
What sets 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C16H13Cl2NO5S |
|---|---|
Molecular Weight |
402.2g/mol |
IUPAC Name |
[4-[acetyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] acetate |
InChI |
InChI=1S/C16H13Cl2NO5S/c1-10(20)19(25(22,23)14-6-3-12(17)4-7-14)13-5-8-16(15(18)9-13)24-11(2)21/h3-9H,1-2H3 |
InChI Key |
ZFBZHVCFWWSIFB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B416767.png)
![4-Bromo-2-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416768.png)
![2-Chloro-5-nitrobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416769.png)
![2-Methoxy-4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B416770.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B416780.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B416781.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B416784.png)
![4-hydroxy-N-[(E)-[4-oxo-4-[2-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide](/img/structure/B416787.png)

![2,5-dichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416789.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416791.png)
![2,5-dichloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416792.png)
